An In-depth Technical Guide to 1,4-Benzenedimethanol-d4
An In-depth Technical Guide to 1,4-Benzenedimethanol-d4
This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol-d4, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical studies. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and discusses its potential metabolic fate.
Core Properties and Data
1,4-Benzenedimethanol-d4 is the deuterium-labeled version of 1,4-Benzenedimethanol.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled counterpart, which allows for its differentiation in mass spectrometry-based analytical techniques. It is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, significantly enhancing the accuracy and precision of analytical methods.[2]
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of 1,4-Benzenedimethanol and its deuterated form, 1,4-Benzenedimethanol-d4.
Table 1: General Properties
| Property | Value |
| Chemical Name | 1,4-Benzenedimethanol-d4 |
| Synonyms | α,α'-Dihydroxy-p-xylene-d4, 1,4-Bis(hydroxymethyl)benzene-d4 |
| Chemical Formula | C₈H₆D₄O₂ |
| Molecular Weight | 142.19 g/mol |
| CAS Number | 1158734-28-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in ether, toluene, methanol, and hot water.[3] |
Table 2: Physical Properties of 1,4-Benzenedimethanol (Non-deuterated)
| Property | Value | Source |
| Molecular Weight | 138.16 g/mol | [4] |
| Melting Point | 114-118 °C | [5] |
| Boiling Point | 138-143 °C at 1 mmHg | [5] |
| Flash Point | 151.3±16.9 °C | |
| Density | 1.2±0.1 g/cm³ |
Table 3: Spectroscopic Data of 1,4-Benzenedimethanol (Non-deuterated)
| Technique | Solvent | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | CDCl₃ & DMSO-d₆ | ~7.3 | Aromatic (C₆H₄) |
| ~4.6 | Methylene (CH₂) | ||
| ~5.2 | Hydroxyl (OH) | ||
| ¹³C NMR | CDCl₃ & DMSO-d₆ | ~140.5 | Quaternary Aromatic (C-CH₂) |
| ~127.2 | Aromatic (CH) | ||
| ~63.8 | Methylene (CH₂) |
Synthesis of 1,4-Benzenedimethanol-d4
The synthesis of 1,4-Benzenedimethanol-d4 can be achieved through a multi-step process starting from a deuterated precursor. A common strategy involves the bromination of deuterated p-xylene followed by hydrolysis.[6]
Synthesis of 1,4-Bis(bromomethyl)benzene-d4 from p-Xylene-d10
A potential route for the synthesis of the deuterated intermediate, 1,4-bis(bromomethyl)benzene-d4, starts with p-xylene-d10, where both the aromatic ring and the methyl groups are deuterated. The methyl groups are then brominated.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene-d10 in a suitable solvent such as carbon tetrachloride.
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Bromination: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using an appropriate technique like GC or TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
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Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield crude 1,4-bis(bromomethyl)benzene-d4. Further purification can be achieved by recrystallization.
Hydrolysis of 1,4-Bis(bromomethyl)benzene-d4
The deuterated di-bromide is then hydrolyzed to form 1,4-Benzenedimethanol-d4. The following protocol is adapted from the synthesis of the non-deuterated analogue.[7]
Experimental Protocol:
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Reaction Mixture: In a reaction vessel, combine 1,4-bis(bromomethyl)benzene-d4 (1 equivalent), sodium carbonate (approximately 2 equivalents), water, and 1,4-dioxane.
-
Heating: Heat the mixture to 80 °C with stirring for about 3 hours.[7]
-
Solvent Removal: After the reaction, remove the majority of the 1,4-dioxane using a rotary evaporator.
-
Extraction: Extract the crude product from the aqueous residue with ethyl acetate.
-
Purification: Combine the organic extracts and remove the solvent under reduced pressure. Recrystallize the resulting crude product from a suitable solvent system, such as ethyl acetate and cyclohexane, to obtain pure 1,4-Benzenedimethanol-d4.[7]
Diagram: Synthesis Workflow
Caption: A two-step synthesis of 1,4-Benzenedimethanol-d4.
Application as an Internal Standard
1,4-Benzenedimethanol-d4 is an ideal internal standard for the quantification of the corresponding unlabeled analyte or other structurally similar compounds. The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the stable isotope-labeled standard to the sample.[2]
General Protocol for Quantitative Analysis using GC-MS
This protocol provides a general workflow for using 1,4-Benzenedimethanol-d4 as an internal standard in GC-MS analysis. The specific parameters will need to be optimized for the analyte of interest and the sample matrix.
Experimental Protocol:
-
Preparation of Stock Solutions:
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Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of 1,4-Benzenedimethanol-d4 at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with varying concentrations of the analyte stock solution and a fixed concentration of the 1,4-Benzenedimethanol-d4 internal standard stock solution.
-
-
Sample Preparation:
-
To each unknown sample, add the same fixed amount of the 1,4-Benzenedimethanol-d4 internal standard as was added to the calibration standards.
-
Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS system.
-
Develop a suitable GC method for the separation of the analyte and internal standard.
-
Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for the analyte and 1,4-Benzenedimethanol-d4.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Diagram: Analytical Workflow
Caption: General workflow for quantitative analysis.
Metabolic Considerations
The metabolism of 1,4-Benzenedimethanol is expected to follow the general pathways of xenobiotic biotransformation, which primarily occurs in the liver.[3] These pathways are typically divided into Phase I and Phase II reactions.[3]
Phase I Reactions: These reactions introduce or expose functional groups. For 1,4-Benzenedimethanol, the primary alcohol groups can be oxidized to aldehydes and then to carboxylic acids. The enzyme families primarily responsible for these transformations are alcohol dehydrogenases and aldehyde dehydrogenases.
Phase II Reactions: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. For 1,4-Benzenedimethanol, the hydroxyl groups can undergo glucuronidation or sulfation.
The deuteration in 1,4-Benzenedimethanol-d4 is on the benzene ring and is not expected to significantly alter the primary sites of metabolic attack, which are the hydroxymethyl groups. However, the presence of deuterium can sometimes lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at or near the site of deuteration.
Diagram: Potential Metabolic Pathway
Caption: Inferred metabolic fate of 1,4-Benzenedimethanol.
Conclusion
1,4-Benzenedimethanol-d4 is a valuable tool for researchers in the fields of analytical chemistry and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides a high degree of accuracy and precision in quantitative analyses. This guide has provided a detailed overview of its properties, synthesis, analytical application, and potential metabolic fate, offering a solid foundation for its effective use in a laboratory setting.
References
- 1. Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. population-protection.eu [population-protection.eu]
- 6. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 7. 1,4-Benzenedimethanol synthesis - chemicalbook [chemicalbook.com]
